methyl 4-fluoro-1H-indazole-5-carboxylate
Overview
Description
Methyl 4-fluoro-1H-indazole-5-carboxylate is a chemical compound with the CAS Number: 473416-82-9 . It has a molecular weight of 194.17 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7FN2O2/c1-14-9(13)5-2-3-7-6(8(5)10)4-11-12-7/h2-4H,1H3,(H,11,12) .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It should be stored at room temperature .Scientific Research Applications
Metabolic Profiling and Drug Metabolism
Methyl 4-fluoro-1H-indazole-5-carboxylate and its analogs are predominantly studied in the context of metabolic profiling. The compound AB-PINACA and its fluorinated analog 5F-AB-PINACA, which share structural similarities with this compound, have been subjected to metabolic stability and profiling studies. These compounds undergo a range of biotransformations, including hydrolysis, hydroxylation, ketone formation, carboxylation, epoxide formation, and oxidative defluorination. The presence of these metabolites was confirmed in authentic urine specimens, suggesting a potential application in forensic toxicology and drug metabolism studies (Wohlfarth et al., 2015).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of compounds related to this compound. For instance, the compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was synthesized and its crystal structure was determined. This compound showed the ability to inhibit the proliferation of some cancer cell lines, highlighting its potential in medicinal chemistry and drug design (Hao et al., 2017).
Antiviral Activity
In the realm of antiviral research, N-amino-1,2,3-triazole derivatives, including 1-(4-Fluoro-phenylamino)-5-methyl-1H-[1,2,3]-triazole-4-carboxylic acid hydrazide, have been evaluated against Cantagalo virus replication. The structural characterization and antiviral effect of these compounds open avenues for the development of new antiviral agents (Jordão et al., 2009).
Pharmaceutical Synthesis
Additionally, the robust synthesis of related compounds, such as methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, has been documented. This compound serves as a key intermediate in the preparation of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. The described synthesis method offers advantages in terms of safety and efficiency, demonstrating the compound's relevance in pharmaceutical synthesis (Mayes et al., 2010).
Safety and Hazards
The safety information for methyl 4-fluoro-1H-indazole-5-carboxylate includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Much effort has been spent in recent years to develop synthetic approaches to indazoles . Therefore, the medicinal properties of indazole derivatives like methyl 4-fluoro-1H-indazole-5-carboxylate could be explored in the future for the treatment of various pathological conditions .
Mechanism of Action
Target of Action
Methyl 4-fluoro-1H-indazole-5-carboxylate is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases like CHK1 and CHK2 can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of kinases like chk1, chk2, and h-sgk can affect various cellular pathways, including cell cycle regulation and cell volume regulation . The downstream effects of these changes can include cell cycle arrest and apoptosis, particularly in the context of cancer cells .
Result of Action
The inhibition of kinases by indazole derivatives can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
Methyl 4-fluoro-1H-indazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting cellular responses to external stimuli.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to affect the expression of genes involved in inflammation and apoptosis, thereby influencing cell survival and proliferation . This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, inhibiting or activating their activity. For instance, indazole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indazole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound may result in alterations in cellular function, such as changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Studies have shown that the threshold for these effects can vary depending on the specific animal model and experimental conditions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For example, indazole derivatives have been shown to interact with efflux transporters, which can influence their distribution and bioavailability.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indazole derivatives have been reported to localize to the nucleus, where they can interact with nuclear proteins and influence gene expression. Additionally, this compound may localize to the mitochondria, affecting mitochondrial function and cellular energy metabolism.
Properties
IUPAC Name |
methyl 4-fluoro-1H-indazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-7-6(8(5)10)4-11-12-7/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMALPYKUYVAWGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)NN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732984 | |
Record name | Methyl 4-fluoro-1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473416-82-9 | |
Record name | Methyl 4-fluoro-1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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